molecular formula C11H11NO4 B1300928 N-(4-Methoxyphenyl)maleamic acid CAS No. 24870-10-8

N-(4-Methoxyphenyl)maleamic acid

Cat. No.: B1300928
CAS No.: 24870-10-8
M. Wt: 221.21 g/mol
InChI Key: CCFLBHDPAUAJMZ-SREVYHEPSA-N
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Description

N-(4-Methoxyphenyl)maleamic acid (CAS 24870-10-8) is a high-purity organic compound that serves as a crucial synthetic intermediate in chemical and pharmaceutical research. Its primary research value lies in its role as a direct precursor for the synthesis of N-substituted maleimides, a class of compounds with broad applications in polymer chemistry and bioconjugation . The molecule features a maleamic acid backbone substituted with a 4-methoxyphenyl group on the nitrogen atom and is characterized by the presence of both a carboxylic acid and an amide functional group in a cis-configuration . The solid-state structure of this compound has been determined by X-ray crystallography, revealing a nearly planar molecular conformation stabilized by a short intramolecular O—H⋯O hydrogen bond within the maleamic acid unit . In the crystal lattice, molecules form extended zigzag chains through intermolecular N—H⋯O hydrogen bonds, with additional weak C—H⋯O interactions also present . The established synthesis involves a straightforward reaction between maleic anhydride and 4-methoxyaniline (p-anisidine) in solvents such as toluene, followed by purification via recrystallization from ethanol . Researchers utilize this compound to develop novel maleimide-based materials and to study the effects of ring and side-chain substitutions on the crystal structures of biologically significant amides . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should review the relevant Material Safety Data Sheet (MSDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFLBHDPAUAJMZ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation of N 4 Methoxyphenyl Maleamic Acid

Established Synthetic Routes

The most common and direct route for the preparation of N-(4-Methoxyphenyl)maleamic acid involves the reaction of maleic anhydride (B1165640) with 4-methoxyaniline.

The fundamental reaction for synthesizing this compound is the nucleophilic acyl substitution of maleic anhydride with 4-methoxyaniline (also known as p-anisidine). nih.gov The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid.

The choice of solvent and the control of reaction temperature are critical parameters that influence the yield and purity of the final product.

Solvent Optimization: A variety of organic solvents can be employed for this reaction. Toluene (B28343) is a commonly used solvent where the reaction can be carried out under reflux conditions. Other solvents like diethyl ether and ethyl acetate (B1210297) have also been reported to be effective, often at ambient or room temperature. chemicalbook.comchegg.com The selection of the solvent can impact the reaction rate, solubility of reactants and products, and the ease of product isolation.

Temperature Control: The reaction is often conducted at room temperature. nih.gov For instance, a solution of maleic anhydride in a suitable solvent is treated with a solution of 4-methoxyaniline, and the mixture is stirred for a period, typically around 30 minutes to an hour, to ensure the completion of the reaction. nih.gov In some protocols, reflux conditions are applied to potentially increase the reaction rate.

A summary of reaction conditions from various studies is presented in the table below:

SolventTemperatureDurationReference
TolueneRefluxNot Specified
TolueneRoom Temperature1 hour nih.gov
Diethyl EtherAmbient TemperatureNot Specified chemicalbook.com
Ethyl AcetateRoom TemperatureNot Specified chegg.com
DMF25°C3 hours humanjournals.com

Following the completion of the reaction, a series of work-up and purification steps are necessary to isolate the pure this compound.

Initial Work-up: The reaction mixture is often treated with dilute hydrochloric acid to remove any unreacted 4-methoxyaniline. nih.gov The solid product is then filtered under suction and washed thoroughly with water to eliminate unreacted maleic anhydride and any maleic acid that may have formed due to hydrolysis. nih.gov

Purification: Recrystallization is the most common method for purifying the crude product. nih.gov Ethanol (B145695) is a frequently used solvent for recrystallization, yielding prism-like yellowish-green crystals. nih.gov The process is repeated until a constant melting point is achieved, indicating a high degree of purity. nih.gov Column chromatography can also be utilized as an alternative or supplementary purification technique.

The purity of the synthesized this compound is confirmed through various analytical techniques.

Melting Point Determination: A sharp and constant melting point is a primary indicator of purity. nih.gov

Spectroscopic Methods: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the compound. nih.gov IR spectra will show characteristic peaks for the amide C=O and carboxylic acid O-H groups.

Elemental Analysis: This technique determines the elemental composition of the compound, which is then compared with the theoretical values calculated from the molecular formula (C11H11NO4) to ascertain purity. nih.govnih.gov

X-ray Diffraction: For crystalline products, single-crystal X-ray diffraction can provide definitive structural elucidation and confirm the molecular geometry. nih.gov

While the direct condensation of an amine with maleic anhydride is the most straightforward method for preparing maleamic acids, other strategies exist for synthesizing related compounds, which could theoretically be adapted. For instance, N-phenylmaleimide, a related compound, can be prepared by the dry distillation of the aniline (B41778) salt of malic acid or by treating maleanilic acid with dehydrating agents like phosphorus pentoxide or phosphorus trichloride. orgsyn.org However, these methods are often harsher and less direct for the synthesis of the maleamic acid itself. The direct condensation method remains the most efficient and widely used approach due to its simplicity, high yields, and relatively mild reaction conditions.

Condensation Reaction of Maleic Anhydride with 4-Methoxyaniline

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical process.

Efforts in green chemistry for similar reactions often involve:

Solvent-free or Water-based Syntheses: While not explicitly detailed in the provided search results for this specific compound, a general trend in green chemistry is to move away from volatile organic solvents.

Catalyst Use: The use of reusable and non-toxic catalysts can improve the efficiency and environmental profile of the reaction. For the synthesis of the related N-(p-methoxyphenyl)maleimide, a sulfonic acid phenyl SBA-15 catalyst has been used, which can be removed by filtration and potentially reused. google.com

Atom Economy: The condensation reaction between maleic anhydride and 4-methoxyaniline has a high atom economy, as all the atoms of the reactants are incorporated into the final product, with no by-products formed in the ideal reaction.

Further research into solvent-free reaction conditions or the use of more benign solvents like water, potentially with the aid of a catalyst, could enhance the green credentials of this synthesis.

Considerations for Scalable Production and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to scalable industrial production requires careful consideration of several critical factors to ensure efficiency, safety, cost-effectiveness, and product quality. The challenges lie in managing the reaction's thermodynamics, ensuring consistent mixing, controlling process parameters, implementing effective purification, and managing waste streams.

Reactor Design and Heat Management

The reaction between maleic anhydride and 4-methoxyaniline is exothermic. While this heat is easily dissipated in small-scale laboratory flasks, on an industrial scale, it can lead to a significant temperature increase. Poor heat management can result in decreased selectivity, product degradation, and potential thermal runaway, which poses a significant safety risk.

Industrial reactors for such processes are typically jacketed vessels that allow for the circulation of a heat-transfer fluid (like water, oil, or glycol mixtures) to control the temperature. ispe.org For highly exothermic reactions, specialized reactors, such as salt-operated reactors that use molten salt as a heat transfer medium, can provide very high-efficiency heat removal. cardiff.ac.uk The choice of reactor material is also critical, with high-grade steel or glass-lined reactors being common to withstand the chemical environment. ispe.orgcardiff.ac.uk

Table 1: Reactor Considerations for Scalable Synthesis

FeatureLaboratory Scale (Glass Flask)Industrial Scale (Jacketed Reactor)Key Considerations for Scale-Up
Heat Transfer High surface-area-to-volume ratio, natural convection.Low surface-area-to-volume ratio, requires active cooling via jacket.Efficient heat removal to prevent side reactions and thermal runaway. youtube.com
Mixing Magnetic or overhead stirrer.Mechanical agitators (impellers, baffles).Ensuring homogeneity of reactants and uniform temperature distribution. cornell.edu
Material Addition Manual addition (e.g., dropping funnel).Controlled pumping systems.Precise control of addition rate to manage exothermicity.
Material of Construction Borosilicate glass.Stainless steel, glass-lined steel, high-nickel alloys. ispe.orgChemical resistance and structural integrity at operating temperatures and pressures. youtube.com

Mixing and Mass Transfer

Effective mixing is crucial for maximizing the reaction rate and ensuring a uniform product. In large industrial reactors, achieving homogeneous mixing of the reactants is more challenging than in a small lab flask. cornell.edu Industrial reactors are equipped with impellers and baffles designed to create turbulent flow, which promotes efficient mixing and enhances mass and heat transfer. cornell.edu The design of the agitator system is critical to prevent the formation of "dead zones" within the reactor where mixing is poor.

The dropwise addition of the 4-methoxyaniline solution to the maleic anhydride solution, as described in laboratory procedures, is a technique that is scaled up in industrial processes to maintain control over the reaction rate and temperature. google.com This is achieved through precisely controlled pumps and addition nozzles.

Process Control and Optimization

To ensure consistent product quality and yield, several process parameters must be carefully monitored and controlled. These include:

Temperature: As discussed, temperature control is paramount. The reaction rate is highly dependent on temperature, following the Arrhenius equation. youtube.com

Reactant Molar Ratio: The stoichiometry of the reactants must be precisely controlled to maximize the conversion of the limiting reagent and minimize impurities.

Addition Rate: The rate at which the amine is added to the anhydride solution directly influences the rate of heat generation.

Reaction Time: The reaction must be allowed to proceed to completion to maximize yield. The endpoint of the reaction can be monitored using in-process analytical techniques.

Optimization of these parameters is essential for an economically viable process. For instance, while higher temperatures increase the reaction rate, they may also promote the formation of byproducts or the subsequent dehydration of the maleamic acid to the corresponding maleimide (B117702), which may not be the desired product.

Purification and Crystallization

On an industrial scale, purification by crystallization must be a highly controlled process to ensure the final product meets the required purity specifications and has the desired physical properties (e.g., crystal size and shape) for downstream processing. google.com

Key factors influencing industrial crystallization include:

Solvent Selection: The choice of solvent for recrystallization (e.g., ethanol) affects yield, purity, and crystal morphology. researchgate.net Solvent recovery and recycling are critical economic and environmental considerations.

Cooling Profile: The rate of cooling during crystallization affects the crystal size distribution. Slow, controlled cooling generally leads to larger, more uniform crystals, which are easier to filter and dry.

Agitation: The stirring rate during crystallization can influence nucleation and crystal growth, and can also prevent the settling of crystals.

pH Control: As seen in analogous processes, pH can significantly influence crystal size and purity during reactive crystallization or washing steps.

The goal is to produce a crystalline product that can be efficiently isolated using industrial filtration equipment (e.g., centrifuge filters or filter presses) and dried effectively in industrial dryers.

Waste Management and Environmental Considerations

The industrial production of this compound generates several waste streams that must be managed responsibly. usp.br These include:

Aqueous Waste: The washing steps generate acidic aqueous waste containing unreacted starting materials and byproducts. google.com This wastewater requires neutralization and treatment before discharge. Methods for treating wastewater containing aromatic amines may include extraction with an organic solvent followed by biological treatment of the aqueous phase. google.comresearchgate.net

Solvent Waste: The solvent used in the reaction (e.g., toluene) and recrystallization (e.g., ethanol) must be recovered and recycled to the extent possible to improve the process economics and minimize volatile organic compound (VOC) emissions. usp.br

Solid Waste: Filter cakes from purification may contain off-spec product or impurities.

A life-cycle assessment of the process is often conducted to identify opportunities to reduce the environmental footprint, for example, by choosing greener solvents or improving solvent recovery efficiency.

Economic Viability

The economic feasibility of the industrial production of this compound depends on several factors:

Raw Material Costs: The market price of maleic anhydride and 4-methoxyaniline are major cost drivers.

Capital Expenditure (CAPEX): The initial investment in reactors, purification equipment, and control systems.

Operating Expenditure (OPEX): This includes the costs of energy for heating and cooling, solvents (including makeup for losses during recycling), labor, and waste treatment. tue.nl

Process Yield and Purity: Higher yields and purity translate directly to lower production costs per unit of product.

Techno-economic analysis is used to model the process and evaluate its profitability based on these factors. cornell.edu For fine chemicals, where production volumes may be lower than for bulk chemicals, process efficiency and product quality are particularly critical for economic success. tue.nl

Spectroscopic and Structural Characterization of N 4 Methoxyphenyl Maleamic Acid

Advanced Spectroscopic Techniques for Comprehensive Elucidation

The molecular structure of N-(4-Methoxyphenyl)maleamic acid, with the chemical formula C₁₁H₁₁NO₄, presents several key features for spectroscopic analysis: a substituted benzene (B151609) ring, an amide linkage, a carbon-carbon double bond in a cis (Z) configuration, and a carboxylic acid group. thno.org X-ray diffraction studies have confirmed that the molecule is nearly planar. nih.gov The dihedral angle between the phenyl ring and the maleamic acid moiety is minimal, and the structure is stabilized by an intramolecular hydrogen bond between the carboxylic acid hydroxyl group and the amide oxygen atom. nih.gov This structural rigidity and the presence of various functional groups give rise to distinct spectroscopic signatures.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the connectivity and stereochemistry of this compound.

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on the structure, one would anticipate signals for the aromatic protons, the vinylic protons of the maleamic acid backbone, the amide proton, the carboxylic acid proton, and the methoxy (B1213986) group protons.

The protons on the p-substituted benzene ring typically appear as a pair of doublets, a characteristic AA'BB' system. The two protons adjacent to the amide nitrogen are chemically equivalent, as are the two protons adjacent to the methoxy group. The olefinic protons on the carbon-carbon double bond are expected to appear as two distinct doublets, with a coupling constant characteristic of a cis relationship. The single proton of the methoxy group will produce a sharp singlet, while the labile protons of the amide (N-H) and carboxylic acid (O-H) groups would appear as broad singlets, the positions of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shift Assignments for this compound

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (COOH)10.0 - 13.0Broad Singlet1H
Amide (NH)9.0 - 10.0Broad Singlet1H
Aromatic (Ar-H)6.9 - 7.6Doublet of Doublets4H
Vinylic (CH=CH)6.2 - 6.5Doublet2H
Methoxy (OCH₃)~3.8Singlet3H

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 11 carbon atoms, and due to molecular symmetry, fewer than 11 signals might be observed. The carbon atoms of the carbonyl groups in the amide and carboxylic acid functions are expected to appear at the most downfield positions (165-175 ppm). The aromatic carbons will resonate in the 114-160 ppm range, with the carbon attached to the oxygen of the methoxy group being the most deshielded. The two vinylic carbons will have distinct signals in the olefinic region of the spectrum, and the methoxy carbon will appear as a single peak around 55 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shift Assignments for this compound

Carbon Type Approximate Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 170
Amide (C=O)163 - 168
Aromatic (C-O)155 - 160
Aromatic (C-N)130 - 135
Aromatic (CH)114 - 122
Vinylic (CH=CH)130 - 135
Methoxy (OCH₃)~55

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

FT-IR spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. nih.gov

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is involved in hydrogen bonding. The N-H stretching vibration of the secondary amide group is expected to appear as a sharp to medium band around 3300 cm⁻¹. The carbonyl (C=O) stretching region is particularly informative, likely showing two distinct peaks: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the amide carbonyl (Amide I band) around 1650-1680 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will appear in the 1500-1600 cm⁻¹ region. Finally, the characteristic C-O stretching of the aryl ether is expected around 1250 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (Broad)
AmideN-H Stretch~3300
Carboxylic AcidC=O Stretch1700 - 1725
AmideC=O Stretch (Amide I)1650 - 1680
Alkene / AromaticC=C Stretch1500 - 1600
Aryl EtherC-O Stretch~1250

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular weight is 221.21 g/mol . thno.org In an MS experiment, a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) is expected at an m/z corresponding to this mass (e.g., m/z 221 or 222).

The fragmentation pattern provides further structural clues. Plausible fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the vinylic carbon.

Amide bond cleavage: Scission of the C-N bond, which could lead to fragments corresponding to the 4-methoxyaniline moiety (m/z 123) and the maleamic acid residue.

Decarboxylation: Loss of a CO₂ molecule (44 Da) from the carboxylic acid group.

Loss of water: Dehydration (loss of H₂O, 18 Da) could occur, potentially leading to the formation of the corresponding N-(4-methoxyphenyl)maleimide ion (m/z 203).

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound contains several chromophores—the substituted benzene ring and the α,β-unsaturated carbonyl system—which are expected to absorb in the UV region.

The primary electronic transitions are π → π* and n → π. The highly conjugated system, which includes the phenyl ring, the C=C double bond, and the two carbonyl groups, is expected to give rise to strong π → π transitions. The presence of lone pairs on the oxygen and nitrogen atoms allows for weaker n → π* transitions. The absorption maxima (λmax) will be influenced by the extended conjugation and the nature of the solvent used for the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of this compound reveals a compound that crystallizes with two independent molecules in the asymmetric unit. nih.gov The crystals, grown from an ethanol (B145695) solution by slow evaporation, are described as prism-like and yellowish-green. nih.gov The molecular formula is C₁₁H₁₁NO₄ with a molecular weight of 221.21 g/mol . nih.govchemicalbook.com

Molecular Conformation and Geometric Parameters

Both unique molecules in the asymmetric unit are nearly planar, with root-mean-square (r.m.s.) deviations of 0.047 Å and 0.059 Å. nih.gov The conformation of the N-H and C=O bonds within the amide segment is anti to each other. In the side chain, the amide C=O bond is anti to the adjacent C-H bond, while the carboxyl C=O bond is syn to its neighboring C-H bond. nih.gov A notable feature is the rare anti conformation of the C=O and O-H bonds of the carboxylic acid group. nih.gov

Table 1: Selected Bond Lengths (Å) and Angles (°) for this compound

Bond/AngleMolecule 1Molecule 2
O-H···O2.515-
C-O--
C=O--
C-N--
C-C (phenyl)--
O-H-O Angle171°-
C-C-C Angle--
C-N-C Angle--

Data for this table is based on available research, though specific bond lengths and angles for each molecule were not fully detailed in the provided search results.

Analysis of Intramolecular Hydrogen Bonding Interactions

The molecular structure of this compound is stabilized by a significant intramolecular hydrogen bond. A short O-H···O hydrogen bond is present within each maleamic acid moiety, contributing to the planarity of the molecules. nih.gov This type of interaction is a common feature in maleic acid and its derivatives. researchgate.net

Exploration of Intermolecular Hydrogen Bonding Networks and Crystal Packing

In the crystal structure, molecules of this compound are linked by intermolecular N-H···O hydrogen bonds. nih.gov These interactions form zigzag chains that extend along the [1 -1 0] direction. nih.gov Additionally, weak intermolecular C-H···O hydrogen bonds are also observed, further contributing to the stability of the crystal packing. nih.gov The packing of molecules can also involve dimeric associations of carboxyl groups with centrosymmetrically related neighbors. nih.gov

Table 2: Intermolecular Hydrogen Bond Details

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code
N-H···O----(i) -x, -y+2, -z+1
C22-H22···O20.932.513.3792 (16)156(ii) -x+1, -y+1, -z+1
C26-H26···O30.932.573.2881 (16)135(ii) -x+1, -y+1, -z+1
C11-H11B···O50.962.563.0688 (18)113(iii) -

Data derived from a study on the crystal structure. nih.gov The specific symmetry code for the third interaction was not provided in the abstract.

Elemental Compositional Analysis

The purity of this compound was confirmed by elemental analysis. nih.gov The molecular formula is established as C₁₁H₁₁NO₄, corresponding to a molecular weight of 221.21 g/mol . nih.govchemicalbook.com

Chemical Reactivity and Mechanistic Investigations of N 4 Methoxyphenyl Maleamic Acid

Fundamental Reaction Pathways

The reactivity of N-(4-Methoxyphenyl)maleamic acid is dictated by the presence of multiple functional groups that can undergo a variety of transformations.

Oxidation Reactions and Derived Product Species

The oxidation of this compound primarily targets the olefinic double bond and can also facilitate cyclization to form the corresponding maleimide (B117702). Common oxidizing agents employed for such transformations include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2).

The reaction with potassium permanganate under appropriate conditions can lead to the cleavage of the carbon-carbon double bond, yielding more oxidized fragments. However, a milder and more synthetically useful oxidation is the conversion to N-(4-methoxyphenyl)maleimide. This transformation is effectively an oxidative cyclization.

The use of hydrogen peroxide, often in the presence of a catalyst, can also achieve the synthesis of the maleimide. For instance, titanium silicalite-1 (TS-1) has been shown to be an effective catalyst for the oxidation of furan (B31954) and its derivatives to maleic acid using hydrogen peroxide. rsc.org A similar catalytic system could potentially be applied to the oxidative cyclization of this compound. The reaction likely proceeds through the formation of a peracid intermediate which then facilitates the cyclization and dehydration. researchgate.net

Table 1: Oxidation Reactions of this compound

Oxidizing AgentProduct(s)Reaction ConditionsReference(s)
Potassium Permanganate (KMnO4)N-(4-Methoxyphenyl)maleimideAlkaline medium japsonline.com
Hydrogen Peroxide (H2O2)N-(4-Methoxyphenyl)maleimideCatalytic (e.g., TS-1), Acetic Acid rsc.org

Reduction Reactions and Resulting Maleic Acid Derivatives

The reduction of this compound can proceed via different pathways depending on the reducing agent used, targeting the carbon-carbon double bond, the carboxylic acid group, and the amide group. The most common and versatile reducing agents for such transformations are sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).

Sodium borohydride is a milder reducing agent and is generally selective for the reduction of aldehydes and ketones. In the case of this compound, NaBH4 is not typically strong enough to reduce the carboxylic acid or the amide functionality under standard conditions. orgsyn.org However, its reactivity can be enhanced. For instance, in the presence of iodine, NaBH4 can effectively reduce carboxylic acids to the corresponding alcohols. rsc.org Therefore, treatment of this compound with NaBH4 could potentially lead to the reduction of the double bond to yield N-(4-methoxyphenyl)succinamic acid, or with activating agents, reduction of the carboxylic acid to afford the corresponding amino alcohol.

Lithium aluminum hydride (LiAlH4) is a much more powerful reducing agent and is capable of reducing carboxylic acids, esters, amides, and nitriles. nih.govmasterorganicchemistry.com The treatment of this compound with LiAlH4 is expected to result in the reduction of both the carboxylic acid and the amide functionalities. This would lead to the formation of N-(4-methoxybenzyl)butane-1,4-diamine. The reaction proceeds through the initial reduction of the carboxylic acid to an alcohol and the amide to an amine. masterorganicchemistry.comorganic-chemistry.org

Table 2: Reduction Reactions of this compound

Reducing AgentExpected Product(s)Functional Groups ReducedReference(s)
Sodium Borohydride (NaBH4)N-(4-methoxyphenyl)succinamic acidC=C double bond (potentially)
Sodium Borohydride (NaBH4) / Iodine (I2)4-((4-methoxyphenyl)amino)-4-oxobutan-1-olCarboxylic acid rsc.org
Lithium Aluminum Hydride (LiAlH4)N1-(4-methoxybenzyl)butane-1,4-diamineCarboxylic acid and Amide nih.govmasterorganicchemistry.comorganic-chemistry.org

Nucleophilic Substitution Reactions at the Amide Nitrogen and Carbonyl Centers

This compound possesses two primary sites for nucleophilic attack: the amide nitrogen and the carbonyl carbons of both the amide and the carboxylic acid.

Nucleophilic substitution at the amide nitrogen is generally challenging due to the resonance stabilization of the amide bond, which imparts partial double bond character to the C-N bond. nih.gov However, under specific conditions, such as the presence of strong activating groups on the nitrogen, substitution can occur. rsc.org For this compound, direct nucleophilic substitution at the amide nitrogen by common nucleophiles is not a readily observed reaction pathway under standard laboratory conditions.

On the other hand, the carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The carboxylic acid carbonyl can be activated, for example, by conversion to an acid chloride or an ester, to facilitate nucleophilic acyl substitution. The amide carbonyl is less reactive than an acid chloride or ester but can still undergo nucleophilic attack, particularly under acidic or basic catalysis. For instance, hydrolysis of the amide bond can occur under strong acidic or basic conditions, leading to the formation of maleic acid and 4-methoxyaniline.

Cyclodehydration Reactions to Maleimide and Isomaleimide Derivatives

The most significant and widely utilized reaction of this compound is its cyclodehydration to form the corresponding five-membered imide rings: N-(4-Methoxyphenyl)maleimide and its isomer, N-(4-Methoxyphenyl)isomaleimide.

Formation of N-(4-Methoxyphenyl)maleimide and N-(4-Methoxyphenyl)isomaleimide

The synthesis of N-(4-Methoxyphenyl)maleimide is a common transformation achieved by treating this compound with a dehydrating agent. A classic and effective method involves the use of acetic anhydride (B1165640) in the presence of a catalyst such as sodium acetate (B1210297). orgsyn.org This method provides good yields of the desired maleimide. Another approach involves the use of a strong acid catalyst, such as concentrated sulfuric acid with phosphorus pentoxide, to effect the cyclodehydration. nih.gov A patented method describes the synthesis of N-(p-methoxyphenyl)maleimide using a solid acid catalyst, sulfonic acid phenyl SBA-15, in toluene (B28343) with azeotropic removal of water. google.com

The formation of the isomeric N-(4-Methoxyphenyl)isomaleimide can occur under certain conditions. Isomaleimides are generally formed when the cyclization is kinetically controlled and occurs at the carbonyl oxygen of the amide followed by ring closure. The use of trifluoroacetic anhydride is known to favor the formation of N-aryl isomaleimides from the corresponding maleamic acids. nih.gov It is plausible that treatment of this compound with trifluoroacetic anhydride would yield N-(4-Methoxyphenyl)isomaleimide.

Table 3: Synthesis of N-(4-Methoxyphenyl)maleimide and Isomaleimide

Reagent(s)ProductReaction ConditionsReference(s)
Acetic Anhydride, Sodium AcetateN-(4-Methoxyphenyl)maleimideHeating orgsyn.org
Conc. H2SO4, P2O5N-(4-Methoxyphenyl)maleimideHeating nih.gov
Sulfonic acid phenyl SBA-15N-(4-Methoxyphenyl)maleimideToluene, reflux google.com
Trifluoroacetic AnhydrideN-(4-Methoxyphenyl)isomaleimide (expected)- nih.gov

Mechanistic Studies of Intramolecular Cyclization

The intramolecular cyclization of N-substituted maleamic acids to form either the maleimide or the isomaleimide has been the subject of mechanistic investigations. The reaction pathway is influenced by the nature of the substituent on the amide nitrogen and the reaction conditions, particularly the dehydrating agent and catalyst used.

Computational studies on the cyclodehydration of N-substituted maleamic acids with acetic anhydride suggest a mechanism that proceeds through a mixed anhydride intermediate. nih.gov The initial step is the deprotonation of the carboxylic acid by a base (e.g., acetate anion). The resulting carboxylate then attacks the acetic anhydride to form a mixed anhydride. Subsequent intramolecular nucleophilic attack by the amide nitrogen on one of the carbonyl groups of the anhydride moiety leads to the formation of a tetrahedral intermediate. Elimination of acetic acid then yields the maleimide.

Alternatively, intramolecular attack by the amide oxygen can lead to the formation of the isomaleimide. The regioselectivity of the cyclization (N-attack vs. O-attack) is influenced by the electronic properties of the N-substituent. Electron-donating groups on the aryl ring, such as the methoxy (B1213986) group in this compound, are expected to increase the nucleophilicity of the amide nitrogen, thereby favoring the formation of the thermodynamically more stable maleimide.

Under acidic conditions, the mechanism likely involves protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by intramolecular nucleophilic attack by the carboxylic acid oxygen, leading to a tetrahedral intermediate that, after a series of proton transfers and elimination of water, yields the maleimide.

The rearrangement of the isomaleimide to the more stable maleimide can also occur, often catalyzed by the same reagents used for the initial cyclization. nih.gov

Kinetic and Thermodynamic Control in Imidization Processes

The cyclodehydration of N-arylmaleamic acids, such as this compound, can yield two isomeric products: the thermodynamically stable N-(4-methoxyphenyl)maleimide and the kinetically favored N-(4-methoxyphenyl)isomaleimide. The formation of these products is a classic example of kinetic versus thermodynamic control.

The reaction proceeds through an intramolecular cyclization mechanism. The initial, faster cyclization often leads to the formation of the isomaleimide, which is considered the kinetic product. This is because the oxygen of the carboxylic acid group can more readily attack the amide carbonyl, leading to a five-membered furanone ring. However, the maleimide, a five-membered pyrrole-2,5-dione ring, is the more stable isomer due to greater resonance stabilization of the imide functionality. Given sufficient energy or a suitable catalytic system, the initially formed isomaleimide can rearrange to the more stable maleimide.

Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, on the cyclodehydration of N-phenylmaleamic acid (a close analogue) in the presence of acetic anhydride have shown that the formation of the isomaleimide is kinetically favored. This supports the general observation that isomaleimides are the products of kinetically controlled reactions.

The transition between kinetic and thermodynamic control is often temperature-dependent. At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the isomaleimide. As the temperature is increased, providing more energy to overcome the activation barrier for the reverse reaction and the subsequent conversion to the more stable product, the reaction shifts to thermodynamic control, leading to a higher yield of the maleimide.

Catalytic Systems and Dehydrating Agents in Cyclodehydration

A variety of dehydrating agents and catalytic systems can be employed to effect the cyclodehydration of this compound. The choice of reagent can significantly influence the reaction rate and the selective formation of either the maleimide or the isomaleimide.

Acetic Anhydride and Acetate Catalysis

A common and effective method for the cyclodehydration of N-arylmaleamic acids is the use of acetic anhydride, often in the presence of a catalyst such as sodium acetate. This system is known to promote the formation of the thermodynamically stable maleimide.

The mechanism is believed to proceed through the formation of a mixed anhydride intermediate. The N-arylmaleamic acid reacts with acetic anhydride to form an N-arylmaleamyl acetic anhydride. This intermediate then undergoes an intramolecular nucleophilic attack by the amide nitrogen onto one of the carbonyl carbons of the maleamyl portion, leading to the formation of the maleimide ring and the elimination of acetic acid. The role of the acetate catalyst is to facilitate the reaction, likely by acting as a base.

For the closely related N-(4-chlorophenyl)maleanilic acid, typical reaction conditions involve heating at 60–70°C for 60 minutes in acetic anhydride with anhydrous sodium acetate.

Applications of Methanesulfonyl Chloride and Cyanuric Chloride

Methanesulfonyl chloride has been reported as a highly efficient dehydrating agent for the rapid and selective synthesis of isomaleimides from maleamic acids. This method provides a route to the kinetically controlled product in good to excellent yields, often in under 15 minutes.

Cyanuric chloride, in the presence of a tertiary amine base like triethylamine, has also been effectively used for the cyclodehydration of related succinanilic acids to their corresponding isomaleimides. This suggests its utility for the selective formation of N-(4-methoxyphenyl)isomaleimide from the corresponding maleamic acid. The reaction is believed to proceed via the formation of a highly reactive O-acylisourea-like intermediate which readily undergoes intramolecular cyclization.

Dicyclohexylcarbodiimide-Mediated Dehydration

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent in organic synthesis and is effective in promoting the cyclodehydration of N-arylmaleamic acids. The use of DCC typically favors the formation of the kinetically controlled product, the isomaleimide.

The mechanism involves the activation of the carboxylic acid group of the maleamic acid by DCC. The carboxylate attacks the carbodiimide (B86325) carbon of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, facilitating the intramolecular nucleophilic attack by the amide oxygen to form the five-membered isomaleimide ring. The byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration.

Isomerization Kinetics and Mechanisms of N-(4-Methoxyphenyl)isomaleimide

The kinetically favored N-arylisomaleimides can undergo isomerization to the thermodynamically more stable N-arylmaleimides, a process that can be influenced by heat, catalysts, and the electronic nature of the substituents on the aryl ring.

The mechanism of isomerization is thought to proceed through a ring-opening and ring-closing sequence. The isomaleimide ring can be opened by a nucleophile, including trace amounts of water or other nucleophilic species present in the reaction mixture, to reform the maleamic acid. This intermediate can then re-close, with the amide nitrogen attacking the carbonyl group to form the more stable maleimide ring.

Below is a table showing kinetic data for the isomerization of the closely related N-phenylisomaleimide at different initial concentrations.

Isomerization Kinetics of N-phenylisomaleimide

Initial Concentration (mM)Observation
0.1Concentration decreases over time following pseudo-first-order kinetics.
0.2Concentration decreases over time following pseudo-first-order kinetics.
0.4Concentration decreases over time following pseudo-first-order kinetics.

Hydrolysis Reactions of this compound and its Cyclic Analogues

This compound and its cyclic derivatives, the maleimide and isomaleimide, are all susceptible to hydrolysis, which involves the cleavage of amide or imide bonds.

The maleamic acid itself can be hydrolyzed back to its constituent precursors: maleic acid and 4-methoxyaniline. This reaction typically occurs under acidic or basic conditions and involves the nucleophilic attack of water or hydroxide (B78521) ion on the amide carbonyl group.

The hydrolysis of the cyclic imides is also a significant reaction. The alkaline hydrolysis of maleimide has been studied and follows a complex kinetic profile, suggesting the involvement of both the ionized and un-ionized forms of the imide. nih.gov The rate-determining step is proposed to be the nucleophilic attack of a hydroxide ion on a carbonyl carbon of the imide ring. nih.gov The hydrolysis of N-alkylmaleimides has also been shown to be base-catalyzed, with the reaction rate being proportional to the hydroxide ion concentration. rsc.org The products of this hydrolysis are the corresponding N-substituted maleamic acids. rsc.org

The hydrolysis of N-arylphthalimides, which are structurally similar to N-arylmaleimides, has been shown to proceed via both acid-catalyzed and pH-independent pathways. researchgate.net It is reasonable to assume that the hydrolysis of N-(4-methoxyphenyl)maleimide would follow similar mechanistic pathways.

The isomaleimide, being a less stable isomer, is generally more susceptible to hydrolysis than the corresponding maleimide. The hydrolysis of the isomaleimide would also lead to the formation of the this compound.

The table below summarizes the activation parameters for the alkaline hydrolysis of some N-alkylmaleimides, providing insight into the energetics of the hydrolysis of the maleimide ring.

Activation Parameters for Alkaline Hydrolysis of N-Alkylmaleimides

CompoundEnthalpy of Activation (kJ mol⁻¹)Entropy of Activation (J mol⁻¹ K⁻¹)
N-EthylmaleimideData not available-132 to -162
N-MethylmaleimideData not available-132 to -162
MaleimideData not available-132 to -162
N-HydroxymethylmaleimideData not available-132 to -162

Note: Specific enthalpy values were not provided in the source, but the trend for both enthalpy and entropy of activation is N-Ethylmaleimide > N-Methylmaleimide > Maleimide > N-Hydroxymethylmaleimide. rsc.org

Polymerization Chemistry of this compound and Derived Monomers

This compound serves as a precursor to N-(4-methoxyphenyl)maleimide, a monomer that readily undergoes polymerization. The polymerization chemistry is therefore discussed in the context of both the maleamic acid and its more commonly polymerized maleimide derivative.

The direct homopolymerization of this compound is not extensively documented in mainstream polymer chemistry literature. However, one notable method that has been explored is electrochemical polymerization. In a specific study, Poly[N-(4-Methoxy Phenyl)maleamic acid] was synthesized from the this compound monomer via an electrochemical oxidation approach in a seawater solution. This process resulted in the formation of a polymer film on a low carbon steel electrode, which was subsequently characterized by infrared spectroscopy and scanning electron microscopy researchgate.netnih.gov.

More commonly, the homopolymerization studies focus on the cyclized derivative, N-(4-methoxyphenyl)maleimide. This monomer can undergo free radical polymerization. For instance, the homopolymer of N-(4-methoxyphenyl)maleimide has been synthesized using 2,2'-azobisisobutyronitrile (AIBN) as a free radical initiator in a tetrahydrofuran (B95107) (THF) solvent at 60°C. In one study, this polymerization yielded a product with a 52.43% conversion after 24 hours acs.org. The polymerization proceeds through the vinyl group of the maleimide ring acs.orgresearchgate.net.

The following table summarizes the conditions for the free radical homopolymerization of N-(4-methoxyphenyl)maleimide.

MonomerInitiatorSolventTemperature (°C)Time (h)Yield (%)Reference
N-(4-methoxyphenyl)maleimideAIBNTHF602452.43 acs.org

N-(4-methoxyphenyl)maleimide has been successfully copolymerized with various olefinic and vinyl monomers, primarily through free radical pathways. These copolymers often exhibit enhanced thermal stability compared to the individual homopolymers.

A notable example is the copolymerization of N-(4-methoxyphenyl)maleimide with methyl acrylate (B77674). This reaction has been carried out in THF at 60°C using AIBN as the initiator acs.org. The resulting copolymers were purified by precipitation in a methanol-water mixture acs.org. Similarly, copolymerization with ethyl acrylate has also been reported under similar conditions researchgate.net. The incorporation of the maleimide monomer into the polymer backbone generally leads to an increase in the thermal stability of the resulting copolymer acs.orgresearchgate.net.

The table below presents reactivity ratios for some N-substituted maleimides with styrene (B11656) and methyl methacrylate (B99206), illustrating the general trend of alternating copolymerization.

M1M2r1r2SystemReference
N-phenylmaleimideStyrene0.070.03Bulk, 60°CGeneral Literature
N-cyclohexylmaleimideStyrene0.050.08Toluene, 60°CGeneral Literature
N-phenylmaleimideMethyl Methacrylate1.910.16Bulk, 60°C acs.org
N-(4-carboxyphenyl)maleimideMethyl Methacrylate0.180.30THF, 80°C dntb.gov.ua

The monomer sequence distribution in these copolymers is dictated by the reactivity ratios. For systems with r1 and r2 values less than 1, an alternating or random distribution of monomer units is expected. The strong alternating tendency in the copolymerization of N-substituted maleimides with styrene suggests a highly ordered monomer sequence.

The application of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to N-(4-methoxyphenyl)maleimide is not extensively detailed in the available literature. However, these techniques have been successfully employed for the polymerization of other N-substituted maleimides, suggesting their potential applicability.

ATRP has been utilized for the polymerization of various monomers in the presence of N-substituted maleimides to create copolymers with controlled architectures nitech.ac.jp. The process typically involves a transition metal complex as a catalyst and an alkyl halide as an initiator.

RAFT polymerization is a versatile CRP method that can be used with a wide range of monomers, including N-substituted maleimides researchgate.netresearchgate.net. The control over the polymerization is achieved through the use of a RAFT agent, which is a thiocarbonylthio compound. While specific experimental protocols for the RAFT polymerization of N-(4-methoxyphenyl)maleimide are scarce, the general methodology for N-substituted maleimides involves their copolymerization with electron-rich monomers in the presence of a suitable RAFT agent researchgate.net.

Anionic polymerization represents another viable pathway for the polymerization of N-substituted maleimides. This method can lead to polymers with well-defined structures and, in some cases, stereoregularity researchgate.net. The initiation of anionic polymerization of N-substituted maleimides can be achieved using various nucleophilic initiators, such as organolithium compounds (e.g., n-butyllithium), Grignard reagents, and N-heterocyclic carbenes researchgate.net.

The mechanism involves the nucleophilic attack of the initiator on the electron-deficient double bond of the maleimide ring, generating a carbanionic propagating species. The polymerization then proceeds by the sequential addition of monomer units to the growing chain end. The living nature of the polymerization can often be maintained under carefully controlled conditions, allowing for the synthesis of block copolymers.

While specific studies on the anionic polymerization of this compound or its maleimide derivative are not prominent in the searched literature, the general principles established for other N-substituted maleimides are expected to apply.

The microstructure and architecture of polymers derived from N-(4-methoxyphenyl)maleimide are typically elucidated using a combination of spectroscopic and analytical techniques.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization by observing the disappearance of the vinyl C=C stretching vibration of the monomer and the appearance of characteristic bands of the polymer backbone. For instance, in the homopolymer of N-(4-methoxyphenyl)maleimide, the characteristic absorption bands for the imide group (around 1700-1780 cm⁻¹) and the aromatic ring are prominent features in the FTIR spectrum.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR spectroscopy provides detailed information about the polymer structure. In the case of copolymers of N-(4-methoxyphenyl)maleimide, the relative integration of proton signals from the different monomer units can be used to determine the copolymer composition. The disappearance of the vinyl protons of the maleimide monomer (typically around 6.8-7.2 ppm) is a clear indication of polymerization acs.org.

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymers. Copolymers containing N-(4-methoxyphenyl)maleimide generally exhibit higher thermal stability compared to the homopolymers of their comonomers. For example, copolymers with methyl acrylate show significant weight loss starting at temperatures above 220°C acs.org.

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers. This information is crucial for understanding the polymerization kinetics and the degree of control achieved in controlled polymerization techniques.

Investigations into Polymer Thermal Stability and Degradation Kinetics

The thermal stability of polymers derived from N-(4-Methoxyphenyl)maleimide, the cyclized form of this compound, has been a subject of significant research. These polymers are noted for their heat-resistant properties. researchgate.nethumanjournals.com

Thermogravimetric analysis (TGA) is a key technique used to evaluate the thermal stability and degradation kinetics of these polymers. researchgate.nethumanjournals.com Studies on the homopolymer of N-(4-Methoxyphenyl)maleimide and its copolymers with monomers like methyl acrylate and ethyl acrylate show that they possess excellent thermal stability. humanjournals.comhumanjournals.com

The degradation of these polymers typically occurs in multiple steps. For instance, the homopolymer and its copolymer with methyl acrylate exhibit significant weight loss in the temperature range of 220–550°C. humanjournals.com One study reported that the weight loss starts at 220°C, with about 34.80% of the compound's weight lost at around 300°C. humanjournals.com The thermal degradation rate is often observed at 10°C per minute. researchgate.nethumanjournals.com

The investigation of copolymers of N-substituted maleimides with other monomers, such as methyl methacrylate, has also been a focus. For example, copolymers of N-cyclohexylmaleimide (CHMI) and methyl methacrylate (MMA) showed that the glass transition temperature (Tg) and decomposition temperature increased with a higher CHMI content. researchgate.net

The activation energy of decomposition provides insights into the stability of the polymer. For the copolymer of N-(meta-chlorophenyl) maleimide with methyl methacrylate, the activation energy for decomposition was found to be -6102 Jmol-1 at a heating rate of 5°C/min, indicating an exothermic decomposition process. researchgate.net The enthalpy of activation (ΔH*) for the same copolymer was reported to be -9785 & -15126 Jmol-1 in two different degradation steps. researchgate.net

Interactive Table: Thermal Degradation Data for N-(4-Methoxyphenyl)maleimide Polymers

Polymer/CopolymerInitial Degradation Temp. (°C)Temperature Range of Major Weight Loss (°C)Char Yield at 640°C (%)Ref.
Poly(N-(4-Methoxyphenyl)maleimide)220220-550- humanjournals.com
Poly(N-(4-Methoxyphenyl)maleimide-co-methyl acrylate)220220-550- humanjournals.com
Poly(N-(meta-chlorophenyl)maleimide-co-methyl methacrylate)160160-4406.3 researchgate.net

Synthesis of Advanced this compound Derivatives and Analogues

This compound serves as a versatile precursor for the synthesis of a variety of advanced derivatives and analogues. These synthetic pathways expand the utility of the parent compound into diverse areas of materials science and medicinal chemistry.

Preparation of Novel Substituted Maleimides

The conversion of this compound to its corresponding maleimide, N-(4-Methoxyphenyl)maleimide, is a fundamental and crucial reaction. This cyclodehydration can be achieved through several methods. A common laboratory-scale method involves treating the maleamic acid with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate or concentrated sulfuric acid with phosphorus pentoxide. humanjournals.comorgsyn.org The synthesis of N-(4-Methoxyphenyl)maleimide begins with the reaction of p-anisidine (B42471) and maleic anhydride in a solvent like dimethylformamide (DMF) to form this compound. humanjournals.com This intermediate is then subjected to cyclodehydration. humanjournals.com

The general procedure for synthesizing N-phenylmaleimide derivatives involves the reaction of an appropriate aniline (B41778) with maleic anhydride to form the maleanilic acid, followed by ring closure. orgsyn.org Various substituted N-phenylmaleimides, including the N-(p-methoxyphenyl) derivative, have been prepared using acetic anhydride and fused potassium acetate. orgsyn.org

Alternative methods for the synthesis of N-substituted maleimides have also been explored to improve yields and purity. These include using a combination of an alcohol catalyst and an acid co-catalyst for the cyclodehydration of the N-substituted maleamic acid. google.com For instance, N-alkyl maleimides can be synthesized in high yields using a modification of the Mitsunobu reaction. researchgate.net

Integration into Heterocyclic Systems (e.g., Thiazole-Maleamic Acid Conjugates)

The chemical reactivity of this compound allows for its integration into various heterocyclic systems, leading to the creation of novel conjugates with potential biological and pharmacological activities. A notable example is the synthesis of thiazole-maleamic acid conjugates. jocpr.com

The synthesis of these conjugates typically begins with the preparation of a substituted aminothiazole. jocpr.com This heterocyclic amine can then react with maleic anhydride to form the corresponding maleamic acid derivative. jocpr.com For example, 4-(4-substituted phenyl)-1,3-thiazol-2-amine derivatives can be dissolved in a solvent like dioxane, and a solution of maleic anhydride in methanol (B129727) or diethyl ether is added to produce the 4-{[4-(4-substituted phenyl)-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid. jocpr.com

These maleamic acid derivatives of thiazoles can be further cyclized to their corresponding maleimides using conventional heating or microwave irradiation, with the latter often providing better yields and shorter reaction times. jocpr.com The resulting N-heteroarylmaleimides are of interest due to the established biological significance of both the maleimide and thiazole (B1198619) moieties. jocpr.com

Formation and Characterization of Organometallic Chelates with this compound Ligands

This compound and its derivatives can act as ligands, forming coordination complexes with various metal ions. The donor atoms in the ligand, typically oxygen and nitrogen, can chelate with metal centers to form stable organometallic compounds.

While direct studies on organometallic chelates of this compound itself are not extensively detailed in the provided results, the principles of chelation can be inferred from related structures. For instance, a new ligand, [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid] (HMP), derived from tyrosine, has been shown to form complexes with Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), and Hg(II). In these complexes, the ligand acts as a bidentate, coordinating with the metal ion through the oxygen atom of the carboxyl group and a nitrogen atom of the amine group.

Similarly, Schiff base ligands derived from p-methoxyphenylamine have been used to synthesize transition metal complexes with Cu(II), Co(II), and Mn(II). mdpi.comresearchgate.net In these complexes, coordination occurs through the nitrogen of the azomethine group and the oxygen of a deprotonated hydroxyl group. mdpi.com

The characterization of these metal complexes is typically carried out using a range of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, elemental analysis, and magnetic susceptibility measurements. mdpi.com These methods help to elucidate the coordination mode of the ligand and the geometry of the resulting metal complex.

Computational and Theoretical Studies of N 4 Methoxyphenyl Maleamic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Detailed quantum chemical calculations are essential for a deep understanding of the electronic nature and conformational preferences of N-(4-Methoxyphenyl)maleamic acid.

Molecular Orbital Theory and Frontier Orbital Analysis

Specific molecular orbital theory calculations, including the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, are not readily found in the surveyed literature. Such studies would be invaluable for predicting the molecule's reactivity, with the HOMO energy indicating its susceptibility to electrophilic attack and the LUMO energy its propensity for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing its kinetic stability and electronic excitation properties.

Conformational Space and Energetic Landscapes

An experimental crystal structure determination of this compound reveals that the asymmetric unit contains two unique molecules that are nearly planar. nih.gov The dihedral angles between the benzene (B151609) ring and the maleamic acid moiety are reported as 3.43(5)° and 5.79(3)° for the two molecules. nih.gov The conformation of the N-H and C=O bonds in the amide group is anti, while the carboxyl C=O bond is syn to the adjacent C-H bond. nih.gov An intramolecular O-H···O hydrogen bond is also present, contributing to the stability of the observed conformation. nih.gov

However, a comprehensive theoretical exploration of the complete conformational space and the corresponding energetic landscape is not available. Such a study, likely employing methods like potential energy surface scans, would identify all stable conformers and the energy barriers between them, providing a more complete picture of its flexibility and conformational preferences in different environments beyond the solid state.

Theoretical Elucidation of Reaction Mechanisms

The reactivity of this compound, particularly its cyclization to the corresponding maleimide (B117702), is an area where theoretical studies could provide significant mechanistic insights.

Transition State Identification and Characterization

No specific studies identifying and characterizing the transition states for reactions involving this compound have been found. Theoretical calculations are crucial for locating the transition state structures for key reactions, such as the intramolecular cyclization, and for analyzing their geometries and vibrational frequencies to confirm them as true first-order saddle points on the potential energy surface.

Prediction of Kinetic and Thermodynamic Parameters

Without transition state information, the prediction of kinetic parameters like activation energies and rate constants for reactions of this compound remains speculative. Similarly, detailed thermodynamic parameters such as the enthalpy and Gibbs free energy of reaction for processes like its formation from 4-methoxyaniline and maleic anhydride (B1165640), or its cyclization, have not been reported from a computational standpoint.

In Silico Modeling of Chemical Interactions and Reactivity Profiles

There is a lack of specific in silico modeling studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, for this compound in the reviewed literature. Such models would be instrumental in predicting its interactions with biological targets and understanding its reactivity profile in complex chemical systems. The generation of molecular electrostatic potential (MEP) maps, for instance, would be highly beneficial in identifying the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack and non-covalent interactions.

Advanced Research Applications in Chemical Sciences

Role of N-(4-Methoxyphenyl)maleamic acid as a Versatile Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, most notably N-(4-methoxyphenyl)maleimide. The synthesis of the maleamic acid itself is a straightforward and efficient process, typically involving the reaction of maleic anhydride (B1165640) with p-anisidine (B42471) (4-methoxyaniline). nih.govnih.gov This reaction is generally carried out in a suitable organic solvent like toluene (B28343) at room temperature, followed by purification steps to remove unreacted starting materials. nih.gov

The resulting this compound is a stable, crystalline solid that can be readily converted to the corresponding maleimide (B117702) through dehydration. researchgate.net This cyclization is a key transformation, as N-substituted maleimides are highly reactive dienophiles in Diels-Alder reactions and are valuable monomers in polymerization processes. researchgate.net The presence of the methoxy (B1213986) group on the phenyl ring can influence the electronic properties and reactivity of the resulting maleimide, making this compound a strategic choice for the synthesis of tailored molecules.

Contributions to Polymer and Materials Science

The ability of this compound to serve as a precursor to polymers has led to significant advancements in materials science. Its derivatives are instrumental in creating functional polymeric materials with specific, tunable properties.

Design and Synthesis of Functional Polymeric Materials

This compound is a key component in the synthesis of poly(amic acid)s, which are precursors to polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis involves the reaction of the maleamic acid derivative with other monomers.

Furthermore, the corresponding N-(4-methoxyphenyl)maleimide, derived from the maleamic acid, can be copolymerized with various vinyl monomers, such as methyl acrylate (B77674), to produce a range of functional polymers. researchgate.net Another significant application is in the formation of corrosion-inhibiting polymer films. Poly[N-(4-Methoxy Phenyl)maleamic acid] can be synthesized via electrochemical oxidation and deposited on metal surfaces, such as low carbon steel, to provide a protective barrier. nih.govresearchgate.net The incorporation of nanoparticles like CuO and ZnO into this polymer matrix can further enhance its anticorrosion properties. nih.govresearchgate.net

Tailoring Polymer Properties through Structural Integration

The structural features of this compound play a crucial role in determining the properties of the resulting polymers. The methoxy group on the phenyl ring can influence the polymer's solubility, thermal behavior, and mechanical characteristics. For instance, the presence of such a substituent can affect the packing of polymer chains and their intermolecular interactions.

The ability to form poly(amic acid) solutions allows for easy processing and formation of films and coatings. researchgate.net Subsequent thermal or chemical imidization converts the poly(amic acid) into a high-performance polyimide, with the properties of the final material being directly related to the structure of the initial maleamic acid monomer. This provides a powerful tool for designing materials with specific performance criteria for a wide range of applications, from microelectronics to aerospace.

Applications in Catalysis and Novel Reaction Development

While direct catalytic applications of this compound itself are not extensively reported, its ability to act as a ligand for transition metals opens up possibilities in the development of novel catalytic systems.

Recent research has demonstrated that p-methoxyphenyl maleanilic acid (a synonym for this compound) can function as a bidentate ligand in the synthesis of organometallic tetracarbonyl chelates of chromium(0), molybdenum(0), and tungsten(0). The synthesis involves the reaction of the maleanilic acid with the respective metal hexacarbonyls. These complexes have been characterized using various spectroscopic and analytical techniques. While the specific catalytic activities of these complexes were not detailed in the initial study, the formation of such stable metal chelates suggests their potential as catalysts in various organic transformations. The electronic and steric environment around the metal center, influenced by the maleamic acid ligand, could play a key role in their catalytic performance.

Table 1: Organometallic Tetracarbonyl Chelates of this compound

Metal (M)Complex
Chromium (Cr)[Cr(CO)₄(C₁₁H₁₀NO₄)]
Molybdenum (Mo)[Mo(CO)₄(C₁₁H₁₀NO₄)]
Tungsten (W)[W(CO)₄(C₁₁H₁₀NO₄)]

Utilization in Biochemical Research as Chemical Probes

The structural motifs present in this compound and its derivatives make them interesting candidates for investigation in biochemical research, particularly as potential enzyme inhibitors and chemical probes.

Chemical Principles of Ligand-Binding Interactions

The this compound molecule possesses several features that can contribute to its interaction with biological macromolecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active site of an enzyme. The amide linkage also provides hydrogen bond donor and acceptor sites. The aromatic ring with its methoxy group can engage in hydrophobic and van der Waals interactions within a protein's binding pocket.

Derivatives of maleamic acids, particularly maleimides, are well-known for their reactivity towards thiol groups in cysteine residues of proteins, forming stable covalent bonds. researchgate.net This reactivity is a key principle behind the use of maleimide-based compounds as probes for protein structure and function. While this compound itself is not a maleimide, its potential to be converted into one makes it a valuable precursor for creating such probes.

Methodologies for Bioconjugation and Chemical Modification

This compound serves as a versatile platform in chemical sciences, primarily as an intermediate for the synthesis of more complex molecules used in bioconjugation and material science. Its structure, featuring a reactive carboxylic acid, a carbon-carbon double bond, and an amide linkage, provides multiple handles for chemical modification. Research has focused on leveraging these features to create functional derivatives, particularly N-(4-methoxyphenyl)maleimide, which is a key reagent in bioconjugation.

The principal chemical modification of this compound is its cyclodehydration to form the corresponding maleimide. This transformation is critical because the resulting maleimide group is a highly effective electrophile for selective reactions with biomolecules. The conversion is typically achieved by treating the maleamic acid with a dehydrating agent. A common and established method involves the use of acetic anhydride in the presence of a salt like sodium acetate (B1210297) or potassium acetate. orgsyn.org Other strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄) have also been employed for the cyclization of similar maleamic acid derivatives. orgsyn.orgijert.org

Table 1: Selected Methodologies for Cyclization of Maleamic Acids

Starting MaterialReagentsConditionsProduct
N-(p-methoxyphenyl)maleamic acidAcetic anhydride, Fused potassium acetateHeatingN-(p-methoxyphenyl)maleimide
Maleanilic acid (N-phenylmaleamic acid)Acetic anhydride, Anhydrous sodium acetateHeat on steam bath for 30 minutesN-Phenylmaleimide
N-(4-Nitrophenyl)maleamic acidConc. H₂SO₄, P₂O₅Stirring at 65°C for 3 hoursN-(4-Nitrophenyl)maleimide

Once synthesized, N-(4-methoxyphenyl)maleimide becomes a powerful tool for bioconjugation. Maleimides are well-established reagents for the site-selective modification of proteins. They exhibit high reactivity and selectivity towards thiol (sulfhydryl) groups, such as those found on cysteine residues. nih.gov The reaction proceeds via a Michael addition mechanism under mild pH conditions, forming a stable covalent thioether bond. royalsocietypublishing.org This specific reactivity allows for the precise attachment of labels, drugs, or other moieties to proteins. nih.gov Furthermore, as a dienophile, the maleimide ring can participate in Diels-Alder reactions, a type of cycloaddition that offers another pathway for stable conjugation. orgsyn.orgroyalsocietypublishing.org

Beyond cyclization, the carboxylic acid group of this compound offers an alternative route for chemical modification and conjugation. The carboxyl group can be activated to react with nucleophiles, most commonly the primary amine groups of lysine (B10760008) residues in proteins. royalsocietypublishing.org A widely used strategy involves the use of a water-soluble carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which can then be attacked by an amine to create a stable amide bond. royalsocietypublishing.org This reaction can also be used to create semi-stable activated esters, such as N-hydroxysuccinimide (NHS) esters, which can be purified and used in a subsequent step to modify amine-containing molecules. nih.govroyalsocietypublishing.org

Table 2: Key Bioconjugation Reactions Involving this compound Derivatives

DerivativeReaction TypeReactive Partner (Functional Group)Bond Formed
N-(4-methoxyphenyl)maleimideMichael AdditionThiol (e.g., Cysteine)Thioether
N-(4-methoxyphenyl)maleimideDiels-Alder CycloadditionConjugated DieneCycloadduct
This compoundAmide Coupling (EDC-mediated)Amine (e.g., Lysine)Amide

Q & A

Q. What experimental methods are recommended for synthesizing N-(4-Methoxyphenyl)maleamic acid, and how can purity be validated?

The compound is synthesized via the reaction of maleic anhydride with 4-methoxyaniline in toluene under ambient conditions. After stirring, unreacted starting materials are removed using dilute HCl, followed by recrystallization from ethanol. Purity is confirmed through elemental analysis, melting point consistency (reported as ~182–184°C in some analogues ), and spectroscopic characterization (e.g., IR and NMR). IR spectra typically show characteristic peaks for the amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) groups .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction (SCXRD) is the primary method. The compound crystallizes in the triclinic system (space group P1) with unit cell parameters: a = 7.34030(17) Å, b = 11.8258(4) Å, c = 12.1207(4) Å, and angles α = 89.103(3)°, β = 88.358(2)°, γ = 78.396(2)° . Data collection is performed using a diffractometer (e.g., Oxford Diffraction Gemini) with MoKα radiation (λ = 0.71073 Å). Refinement using SHELXL yields R1 = 0.035 and wR2 = 0.097, confirming high precision .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key features should be observed?

  • ¹H NMR : Peaks for the methoxy group (δ ~3.76–3.86 ppm), aromatic protons (δ ~6.9–7.3 ppm), and amide N-H (δ ~10–12 ppm) .
  • IR : Bands for carboxylic acid O-H (~2500–3000 cm⁻¹), amide C=O (~1650 cm⁻¹), and C-O from the methoxy group (~1250 cm⁻¹) .
  • XRD : Confirms planar molecular geometry and intramolecular hydrogen bonding patterns .

Advanced Research Questions

Q. How do intramolecular and intermolecular hydrogen bonds influence the crystal packing of this compound?

The structure exhibits an intramolecular O-H⋯O hydrogen bond within the maleamic acid moiety (O⋯O distance ~2.6 Å), stabilizing the planar conformation. Intermolecular N-H⋯O and C-H⋯O bonds form zigzag chains along the [1 -1 0] direction, creating a layered packing motif. These interactions are critical for understanding its solubility and thermal stability .

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

Challenges include resolving disorder in the methoxy group and managing thermal motion in the carboxyl moiety. Full-matrix least-squares refinement (SHELXL) with anisotropic displacement parameters for non-H atoms improves accuracy. Hydrogen atoms are positioned geometrically or via difference Fourier maps, with restraints applied to C-H and O-H distances .

Q. How does the methoxy substituent affect the electronic and steric properties of this compound in polymerization reactions?

The electron-donating methoxy group increases the electron density on the aromatic ring, potentially enhancing reactivity in electrophilic substitutions or copolymerization (e.g., with maleic anhydride derivatives). Steric effects are minimal due to its para position, but may influence regioselectivity in crosslinking reactions .

Q. What methodological considerations are critical for reproducing the synthesis of this compound at scale?

Key factors include:

  • Solvent choice : Toluene ensures solubility of reactants and facilitates byproduct removal.
  • Temperature control : Reactions at 80°C for 3 hours optimize yield while minimizing side reactions (e.g., maleic acid formation) .
  • Purification : Ethanol recrystallization removes unreacted 4-methoxyaniline and maleic acid. Purity is validated via HPLC or TLC (Rf ~0.59–0.62 in hexane/EtOH) .

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